Furo[3,2-c]pyridine-2-sulfonamide belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO₂NH₂) attached to a furo[3,2-c]pyridine core. This compound is often explored for its biological activities and potential as an inhibitor in various biochemical pathways. The furo[3,2-c]pyridine structure contributes to its unique properties and interactions within biological systems .
The synthesis of furo[3,2-c]pyridine-2-sulfonamide can be achieved through several methods. A notable approach involves the reaction of furo[3,2-c]pyridine with sulfonamide reagents. For instance:
The yield of this reaction can vary significantly based on the specific conditions employed.
Furo[3,2-c]pyridine-2-sulfonamide features a fused bicyclic structure consisting of a furan ring and a pyridine ring. The sulfonamide group is attached at the 2-position of the pyridine ring. Key structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
Furo[3,2-c]pyridine-2-sulfonamide can participate in various chemical reactions due to its functional groups. Some notable reactions include:
These reactions are essential for modifying the compound for enhanced biological activity or for creating derivatives with novel properties .
The mechanism of action for furo[3,2-c]pyridine-2-sulfonamide is primarily related to its interaction with specific biological targets such as enzymes or receptors involved in inflammatory processes or microbial resistance.
Research indicates that modifications in the structure can enhance selectivity and potency against specific targets .
Furo[3,2-c]pyridine-2-sulfonamide exhibits several notable physical and chemical properties:
These properties are critical for determining the suitability of this compound for various applications in drug development and research .
Furo[3,2-c]pyridine-2-sulfonamide has several potential applications:
The ongoing research aims to explore further modifications to improve efficacy and reduce side effects associated with existing drugs derived from this scaffold .
Furo[3,2-c]pyridine-2-sulfonamide is a bicyclic heterocyclic compound characterized by the fusion of a furan ring and a pyridine ring, with a sulfonamide functional group (-SO₂NH₂) appended at the 2-position. The core scaffold consists of a five-membered furan ring (oxygen heteroatom) fused to a six-membered pyridine ring (nitrogen heteroatom), following the furo[3,2-c]pyridine numbering system. This nomenclature specifies that the pyridine atom at position 1 and the furan atom at position 2 are shared between the rings, with fusion occurring between pyridine's 3,4-bonds and furan's 2,3-bonds [1] [7]. The sulfonamide group at position 2 introduces hydrogen-bond donor and acceptor capabilities, significantly influencing molecular recognition and binding interactions.
Table 1: Key Molecular Descriptors of Furo[3,2-c]pyridine-2-sulfonamide
Property | Value/Description |
---|---|
Molecular Formula | C₇H₆N₂O₃S |
Molecular Weight | 198.20 g/mol |
Ring System | Furo[3,2-c]pyridine (bicyclic) |
Functional Group | -SO₂NH₂ at position 2 |
Hydrogen Bond Acceptors | 5 (O, N atoms in ring and SO₂NH₂) |
Hydrogen Bond Donors | 2 (-NH₂ group) |
Topological Polar Surface Area | ~95 Ų (estimated) |
Electronic properties arise from the electron-rich furan oxygen and the electron-deficient pyridine nitrogen, creating a polarized system. The sulfonamide group further enhances polarity and enables salt formation or coordination with biological targets. Substituents on the sulfonamide nitrogen or adjacent ring positions can dramatically alter steric and electronic properties, impacting solubility and target affinity [4] [6].
The exploration of furopyridine scaffolds emerged prominently in the late 20th century alongside growing interest in fused heterocycles for drug discovery. Early synthetic work focused on the unsubstituted furo[3,2-c]pyridine ring system as a novel pharmacophore. A pivotal 1989 study demonstrated that 4-(1-piperazinyl)furo[3,2-c]pyridine derivatives exhibited atypical antipsychotic activity through serotonin receptor (5-HT₁ and 5-HT₂) modulation rather than dopamine D₂ receptor blockade, distinguishing them from classical neuroleptics [6]. This marked the scaffold's entry into medicinal chemistry.
Synthetic methodologies evolved from simple condensation reactions to sophisticated metal-catalyzed cross-couplings and cyclizations, enabling access to diverse derivatives. For example, strategies involving Claisen-Schmidt condensations or Suzuki-Miyaura couplings facilitated the introduction of aryl, heteroaryl, or aliphatic substituents at various ring positions [4] [8]. The integration of the sulfonamide group represented a strategic advancement, leveraging sulfonamides' established role in bioactive molecules (e.g., antibacterial sulfa drugs, carbonic anhydrase inhibitors) to enhance target affinity and selectivity within the furopyridine framework [4]. This hybrid approach exemplifies modern heterocyclic chemistry's focus on combining privileged fragments to create novel chemical entities.
Furo[3,2-c]pyridine-2-sulfonamide derivatives constitute a versatile scaffold with demonstrated pharmacological relevance across multiple target classes, underpinned by their unique structural features:
Kinase Inhibition: The scaffold serves as a core structure in vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. Pyridine-sulfonamide hybrids mimic ATP-competitive kinase inhibitors by presenting a planar heteroaromatic ring (pyridine) for hinge region binding, a central linker (sulfonamide acting as H-bond donor/acceptor), and hydrophobic substituents occupying allosteric pockets. Compound VIIb from this class exhibited potent VEGFR-2 inhibition (IC₅₀ undisclosed, but significant activity at 1.06–8.92 μM GI₅₀ in NCI-60 cancer cell lines) and induced apoptosis in cancer cells [4].
Epigenetic Target Modulation: Derivatives like furo[3,2-c]pyridin-4(5H)-one have been optimized as potent and selective inhibitors of the second bromodomain (BD2) of Bromodomain and Extra-Terminal (BET) proteins. Compound 8l (XY153) showed exceptional selectivity (354-fold for BRD4 BD2 over BD1, IC₅₀ = 0.79 nM) and potent anti-proliferative activity against MV4-11 acute myeloid leukemia cells (IC₅₀ = 0.55 nM). The sulfonamide group or its bioisosteres likely contribute to critical interactions within the BD2 acetyl-lysine binding pocket [1].
G-Protein-Coupled Receptor (GPCR) Targeting: The core scaffold is featured in Proteinase-Activated Receptor 2 (PAR-2) signaling inhibitors. Patent WO2018057588A1 claims furo[3,2-b]pyridine derivatives (structurally analogous to the [3,2-c] isomer) bearing sulfonamide or other linkers as potential therapeutics for inflammatory, fibrotic, and pain disorders mediated by PAR-2 activation [8].
Table 2: Therapeutic Targets and Activities of Furo[3,2-c]Pyridine Derivatives
Target Class | Biological Activity | Key Compound Example | Reported Potency/Activity |
---|---|---|---|
BET Bromodomains (BD2) | Antiproliferative (AML) | 8l (XY153) | BRD4 BD2 IC₅₀ = 0.79 nM; MV4-11 IC₅₀ = 0.55 nM [1] |
VEGFR-2 | Antiangiogenic/Anticancer | VIIb | GI₅₀ = 1.06–8.92 μM (NCI-60 panel) [4] |
Serotonin Receptors | Antipsychotic (historic lead) | Unspecified | Significant 5-HT₁/5-HT₂ affinity [6] |
PAR-2 | Anti-inflammatory/Analgesic (patented scaffold) | Patent examples | Inhibition of PAR-2 signaling [8] |
The scaffold’s significance lies in its scaffold hybridization potential. The fused furan-pyridine system offers rigidity and diverse vector orientations for substitution, while the sulfonamide provides a handle for modulating physicochemical properties and target engagement. This enables rational drug design against structurally diverse targets, from epigenetic readers to kinases and GPCRs [1] [4] [8]. Its presence in compounds advancing through preclinical studies highlights its continued promise in generating novel therapeutic agents, particularly in oncology and inflammation.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: